6-Fluoro-3-iodo-4-methoxyindazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogenation of 4-methoxyindazole, followed by selective fluorination and iodination . The reaction conditions often include the use of halogenating agents such as N-iodosuccinimide (NIS) and N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents like dichloromethane or acetonitrile .
Industrial Production Methods
While specific industrial production methods for 6-Fluoro-3-iodo-4-methoxyindazole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-iodo-4-methoxyindazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
6-Fluoro-3-iodo-4-methoxyindazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodo-4-methoxyindazole involves its interaction with specific molecular targets and pathways. The indazole core can bind to various receptors and enzymes, modulating their activity. The fluorine and iodine atoms enhance the compound’s binding affinity and selectivity, making it a potent agent in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-methoxyindazole
- 6-Fluoroindazole
- 4-Methoxyindazole
Uniqueness
6-Fluoro-3-iodo-4-methoxyindazole is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-fluoro-3-iodo-4-methoxy-2H-indazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIN2O/c1-13-6-3-4(9)2-5-7(6)8(10)12-11-5/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSZOUBDQHKXGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=NNC(=C12)I)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286913 | |
Record name | 6-Fluoro-3-iodo-4-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-99-0 | |
Record name | 6-Fluoro-3-iodo-4-methoxy-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885520-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-3-iodo-4-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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